JNJ 17029259
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-17029259 is a small molecule drug developed by Johnson & Johnson. It is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound has shown promise in inhibiting angiogenesis and retinal neovascularization, making it a potential therapeutic agent for treating various cancers and ophthalmic neovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of JNJ-17029259 involves a key synthetic intermediate, 4-(5-isoxazolyl)benzonitrile, which undergoes a clean transformation to the corresponding cumylamine derivative using cerium (III) chloride and methyllithium in tetrahydrofuran (THF). This high-yielding cerium-mediated transformation is robust, reproducible, and readily scalable. The anhydrous cerium (III) chloride is milled and subjected to ultrasound treatment prior to the addition of methyllithium .
Industrial Production Methods
The industrial production of JNJ-17029259 follows the same synthetic route as described above, with a focus on scalability and reproducibility. The use of ultrasound-mediated addition of methyllithium to the nitrile intermediate ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JNJ-17029259 primarily undergoes substitution reactions during its synthesis. The key transformation involves the substitution of the nitrile group with a cumylamine derivative using cerium (III) chloride and methyllithium .
Common Reagents and Conditions
Cerium (III) chloride: Used as a catalyst in the transformation of the nitrile intermediate.
Methyllithium: Acts as a nucleophile in the substitution reaction.
Tetrahydrofuran (THF): Used as the solvent for the reaction.
Major Products Formed
The major product formed from the reaction is the cumylamine derivative of the initial nitrile intermediate, which is then further processed to yield JNJ-17029259 .
Scientific Research Applications
Mechanism of Action
JNJ-17029259 exerts its effects by selectively inhibiting the vascular endothelial growth factor receptor 2 (VEGF-R2). At nanomolar levels, it blocks VEGF-stimulated mitogen-activated protein kinase signaling, proliferation, migration, and VEGF-R2 phosphorylation in human endothelial cells. This inhibition interferes with the formation of new blood vessels, thereby reducing angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGF-R2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGF-R2 among other receptors.
Pazopanib: A selective inhibitor of VEGF-R2 and other tyrosine kinases involved in angiogenesis.
Uniqueness
JNJ-17029259 is unique in its high selectivity and potency as a VEGF-R2 inhibitor. It has shown significant efficacy in preclinical models of angiogenesis and tumor growth, making it a promising candidate for further development as an anti-angiogenic therapeutic agent .
Properties
CAS No. |
314267-57-7 |
---|---|
Molecular Formula |
C26H30N6O |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31) |
InChI Key |
MROGTPNQSHMKIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile JNJ-17029259 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.